An In-depth Technical Guide to Ethyl 1H-1,2,3-Triazole-4-carboxylate: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to Ethyl 1H-1,2,3-Triazole-4-carboxylate: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar triazole core, combined with the reactive ester functionality, makes it a versatile building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of ethyl 1H-1,2,3-triazole-4-carboxylate, with a focus on data relevant to researchers and professionals in drug development.
Core Chemical and Physical Properties
Ethyl 1H-1,2,3-triazole-4-carboxylate is a stable compound at room temperature. Its core properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃O₂ | [1] |
| Molecular Weight | 141.13 g/mol | [1] |
| Boiling Point | 284.7 °C at 760 mmHg | [] |
| Density | 1.299 g/cm³ | [] |
| Appearance | White to off-white solid | |
| Melting Point | 134-136 °C | |
| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform. Limited solubility in water. |
Synthesis and Experimental Protocols
The primary route for the synthesis of ethyl 1H-1,2,3-triazole-4-carboxylate is the 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry."[3][4] This reaction typically involves the cycloaddition of an azide with an alkyne. Specifically, the synthesis of the title compound is achieved through the reaction of ethyl propiolate with a source of the azide anion, such as sodium azide.
Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition
Materials:
-
Ethyl propiolate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Copper(I) catalyst (e.g., copper(I) iodide, CuI) - Optional but recommended for regioselectivity and improved reaction rate
-
Reducing agent for in situ Cu(I) generation (e.g., sodium ascorbate) - If using a Cu(II) salt
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl propiolate in DMF.
-
Add sodium azide to the solution.
-
If a catalyst is used, add a catalytic amount of CuI. If starting with a Cu(II) salt (e.g., CuSO₄·5H₂O), add a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure ethyl 1H-1,2,3-triazole-4-carboxylate.
Logical Workflow for Synthesis:
Spectral Data and Characterization
The structural confirmation of ethyl 1H-1,2,3-triazole-4-carboxylate relies on various spectroscopic techniques. Below is a summary of expected spectral data based on the analysis of closely related structures.[5][6]
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3-8.5 | s | 1H | C5-H of triazole ring |
| ~4.4 | q | 2H | -O-CH₂-CH₃ |
| ~1.4 | t | 3H | -O-CH₂-CH₃ |
| Broad singlet | 1H | N-H of triazole ring |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C=O (ester) |
| ~140 | C4 of triazole ring |
| ~128 | C5 of triazole ring |
| ~61 | -O-CH₂-CH₃ |
| ~14 | -O-CH₂-CH₃ |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3400 | N-H stretching |
| ~3100-3150 | C-H stretching (aromatic) |
| ~2900-3000 | C-H stretching (aliphatic) |
| ~1720-1740 | C=O stretching (ester) |
| ~1500-1600 | C=N and C=C stretching (triazole ring) |
| ~1200-1300 | C-O stretching (ester) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (141.13 g/mol ). Common fragmentation patterns for 1,2,3-triazoles involve the loss of N₂ (28 Da) and subsequent cleavage of the ester group.
Reactivity and Potential for Drug Development
The 1H-1,2,3-triazole ring is a bioisostere for various functional groups, and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[7][8][9] The ester group of ethyl 1H-1,2,3-triazole-4-carboxylate serves as a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Potential Chemical Modifications:
Biological Activity and Signaling Pathways
While extensive biological data for ethyl 1H-1,2,3-triazole-4-carboxylate itself is not widely published, the 1,2,3-triazole scaffold is a key component in numerous bioactive molecules. Derivatives have been investigated for their potential as:
-
Anticancer Agents: Triazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines.[8][10] The mechanism of action can vary, but some have been found to inhibit specific enzymes or disrupt cellular signaling pathways involved in cancer progression.
-
Antimicrobial Agents: The triazole moiety is present in several antifungal and antibacterial drugs.[7][9] It is believed that the nitrogen atoms in the triazole ring can coordinate with metal ions in essential enzymes of microorganisms, leading to their inhibition.
-
Enzyme Inhibitors: The rigid structure of the triazole ring makes it an excellent scaffold for designing specific enzyme inhibitors.[11]
Given the versatility of the 1,2,3-triazole core, it is plausible that ethyl 1H-1,2,3-triazole-4-carboxylate and its derivatives could interact with various biological targets. However, specific signaling pathways have not yet been elucidated for this particular compound and would require further investigation.
Conclusion
Ethyl 1H-1,2,3-triazole-4-carboxylate is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its straightforward synthesis, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for drug discovery programs. Further research into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its chemical properties and synthetic methodologies to aid researchers in their future investigations.
References
- 1. scielo.br [scielo.br]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 8. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

